molecular formula C26H25NO4 B2672489 Fmoc-3,4-Dimethyl-D-Phenylalanine CAS No. 1217683-87-8

Fmoc-3,4-Dimethyl-D-Phenylalanine

Cat. No.: B2672489
CAS No.: 1217683-87-8
M. Wt: 415.489
InChI Key: QMHIEEWTOGXGNA-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-Dimethyl-D-Phenylalanine is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.489. The purity is usually 95%.
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Scientific Research Applications

New Synthesis Approaches and Peptide Synthesis

A novel synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid-phase peptide synthesis, highlights the utility of Fmoc-protected amino acids in preparing peptides corresponding to phosphorylated sites of interest, such as those in protein phosphatase PTP 1C (Baczko et al., 1996). This underscores the role of such derivatives in studying signal transduction and enzyme inhibition.

Hydrogelation and Self-Assembly

The incorporation of halogen substituents on the aromatic side-chain of Fmoc-phenylalanine derivatives has been shown to significantly enhance their self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents (Ryan et al., 2010). This research demonstrates the potential of minimal atomic substitutions to fine-tune self-assembly and gelation properties, offering insights into the design of new biomaterials.

Antibacterial and Anti-inflammatory Applications

The development of peptide- and amino-acid-based nanotechnologies for biomedical materials includes the use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. These materials have shown promise in inhibiting bacterial growth without impacting mechanical and optical properties of the composites, which is crucial for biomedical applications (Schnaider et al., 2019).

Fundamental Studies on Self-Assembly Mechanisms

Research into the self-assembly behavior of Fmoc-protected aromatic amino acids, such as the study of FmocFF in dimethyl sulfoxide (DMSO), provides crucial insights into the mechanisms underlying hydrogel formation and the transition from amorphous oligomers to ordered fibrils. These studies inform the design of self-assembling peptides for various applications, including drug delivery and tissue engineering (Levine et al., 2020).

Properties

IUPAC Name

(2R)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIEEWTOGXGNA-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.